Safflower Yellow

Description

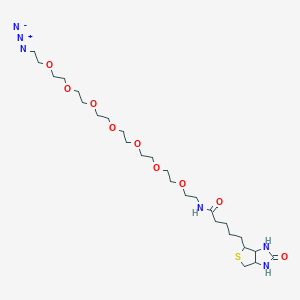

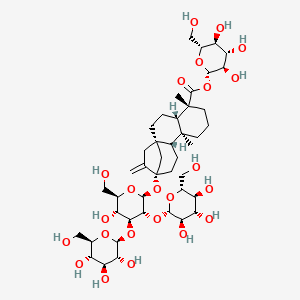

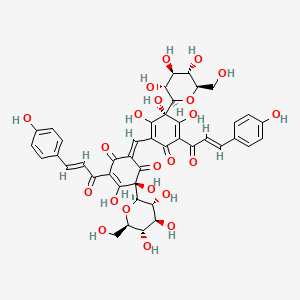

Carthamin is a hydroxycinnamic acid.

Safflower Yellow is a natural product found in Carthamus tinctorius with data available.

Scientific Research Applications

Hydroxysafflor Yellow A (HSYA) Biosynthesis : Safflower is extensively used in traditional Chinese medicine for treating cerebrovascular and cardiovascular diseases. HSYA, the main chemical component of Safflower Yellow pigments, has potential pharmaceutical effects, making it a target for genetic engineering to produce plants with higher levels of HSYA for increased pharmaceutical value (Yang, Wang, & Guo, 2011).

Anti-inflammatory Effects : Safflower Yellow, especially its constituent carthamus yellow, has been shown to have anti-inflammatory effects. It inhibits inflammation by reducing nitric oxide, prostaglandin E2, and interleukin 1β release, and by suppressing the phosphorylation of nuclear factor-κB (Wang et al., 2011).

Pharmacological Activities and Clinical Applications : Safflower Yellow demonstrates protective effects on various organs, including the heart, kidneys, liver, nerves, lungs, and brain. It shows promise in treating cardiovascular and cerebrovascular diseases, cancer, and diabetic complications (Chen et al., 2022).

Use in Acute Ischemic Stroke : Safflower Yellow is used in China for treating acute ischemic stroke. Studies suggest it is effective and safe for this purpose, though high-quality randomized controlled trials are needed for conclusive evidence (Fan et al., 2014).

Bioactive Component Extraction : The extraction and quantification of bioactive components, including Safflower Yellow and red carthamin, from safflower petals have potential uses in food dyes due to their non-allergic and non-carcinogenic properties (Jadhav & Joshi, 2015).

HSYA's Pharmacological Effects : HSYA, extracted from safflower, has antioxidant, anti-inflammatory, anticoagulant, and anticancer effects. Its clinical applications in cardiovascular and cerebrovascular disease are limited by its chemical instability and low bioavailability, necessitating further research (Zhao et al., 2020).

Flavonoid Biosynthesis in Safflower Flowers : Research on flavonoid biosynthesis, including Safflower Yellow, during safflower flower development has implications for medicinal and dye uses (Ren et al., 2022).

Neuroprotective Effects in Alzheimer's Disease : Safflower Yellow has shown neuroprotective effects in models of Alzheimer's disease by inhibiting oxidative injury, neuronal apoptosis, and tau hyperphosphorylation (Shi et al., 2018).

Improving Liver Function and Metabolism : Safflower Yellow has been observed to improve liver function and regulate glucose and lipid metabolism, suggesting its potential as a treatment for obesity-related diseases (Yan & Zhu, 2019).

Impact on Hypertension : Safflower Yellow has hypotensive effects in spontaneously hypertensive rats, possibly mediated by the renin-angiotensin system (Liu et al., 1992).

Reversing Vascular Remodeling : SY shows anti-proliferative, anti-migratory, and pro-apoptotic activities in vascular cells, suggesting its potential for treating vascular remodeling conditions (Liu et al., 2014).

Effect on Spinal Cord Ischemia Reperfusion Injury : SY has demonstrated efficacy in attenuating apoptosis and injury in spinal cord ischemia reperfusion models (Zhou et al., 2013).

Learning and Memory Improvement in Cerebral Ischemia : HSYA improves cognitive function and synaptic plasticity in cerebral ischemia-reperfusion injured rats, indicating its potential in treating cognitive dysfunction after brain ischemic injury (Yu et al., 2018).

properties

IUPAC Name |

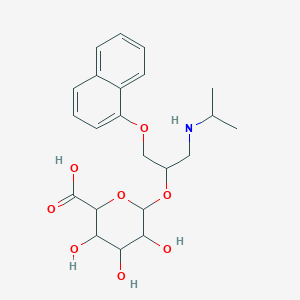

(2Z,6S)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[(3S)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42O22/c44-14-24-30(52)32(54)34(56)40(64-24)42(62)36(58)20(28(50)26(38(42)60)22(48)11-5-16-1-7-18(46)8-2-16)13-21-29(51)27(23(49)12-6-17-3-9-19(47)10-4-17)39(61)43(63,37(21)59)41-35(57)33(55)31(53)25(15-45)65-41/h1-13,24-25,30-35,40-41,44-47,52-58,60-63H,14-15H2/b11-5+,12-6+,21-13-/t24-,25-,30-,31-,32+,33+,34-,35-,40-,41-,42+,43-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYGSPLCNKYESI-RSUQVHIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C(C(=C(C2=O)C=C3C(=O)C(=C(C(C3=O)(C4C(C(C(C(O4)CO)O)O)O)O)O)C(=O)C=CC5=CC=C(C=C5)O)O)(C6C(C(C(C(O6)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C([C@@](C(=C(C2=O)/C=C\3/C(=O)C(=C([C@](C3=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C(=O)/C=C/C5=CC=C(C=C5)O)O)([C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897503 | |

| Record name | Carthamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Natural Red 26 | |

CAS RN |

36338-96-2 | |

| Record name | Carthamus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36338-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carthamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036338962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carthamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclohexene-1,3-dione, 6-β-d-glucopyranosyl-2-[[3-β-d-glucopyranosyl-2,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]methylene]-5,6-dihydroxy-4-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NATURAL RED 26 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9ZT730WWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-[2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908565.png)